

# Unveiling the Therapeutic Potential of 4-Amino-N-ethylbenzenesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name:	4-Amino-N-ethylbenzenesulfonamide
Cat. No.:	B167918

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## Abstract

**4-Amino-N-ethylbenzenesulfonamide**, a member of the sulfonamide class of compounds, holds significant therapeutic promise owing to its structural features that suggest potential applications as both a carbonic anhydrase inhibitor and an antimicrobial agent. While specific quantitative bioactivity data for this particular molecule is not extensively available in public-domain literature, this guide synthesizes the known physicochemical properties of **4-Amino-N-ethylbenzenesulfonamide** and extrapolates its potential therapeutic applications based on the well-established mechanisms of action of the sulfonamide functional group and data from closely related analogues. This document provides a comprehensive overview of its potential as an anticancer agent via the inhibition of tumor-associated carbonic anhydrase isoforms and as an antibacterial agent through the disruption of the essential bacterial folic acid synthesis pathway. Detailed experimental protocols for the synthesis and evaluation of such compounds are also presented to facilitate further research and drug development efforts in this area.

## Introduction

**4-Amino-N-ethylbenzenesulfonamide** (CAS: 1709-53-1) is an aromatic sulfonamide with a molecular structure that makes it a compelling candidate for investigation in medicinal chemistry. The primary amino group and the sulfonamide moiety are key pharmacophoric features that underpin the biological activities of numerous clinically significant drugs. The

sulfonamide group is the cornerstone of a major class of antibiotics and is also found in a variety of other therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic agents. This guide explores the therapeutic landscape of **4-Amino-N-ethylbenzenesulfonamide**, focusing on its potential as a targeted anticancer agent and a broad-spectrum antimicrobial.

## Physicochemical Properties

A summary of the key physicochemical properties for **4-Amino-N-ethylbenzenesulfonamide** is presented in Table 1.

Property	Value	Reference
CAS Number	1709-53-1	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	200.26 g/mol	<a href="#">[1]</a>
IUPAC Name	4-amino-N-ethylbenzenesulfonamide	<a href="#">[1]</a>
SMILES	CCNS(=O)(=O)C1=CC=C(C=C1)N	<a href="#">[1]</a>
Melting Point	106 °C	
Boiling Point	367.9±44.0 °C (Predicted)	
Density	1.260±0.06 g/cm <sup>3</sup> (Predicted)	
pKa	12.57±0.50 (Predicted)	

## Potential Therapeutic Applications

### Carbonic Anhydrase Inhibition: An Anticancer Strategy

The primary sulfonamide group is a well-established zinc-binding group that can effectively inhibit metalloenzymes, most notably the carbonic anhydrases (CAs). Several human CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and play a crucial role in tumor progression by regulating pH in the tumor microenvironment. Inhibition of

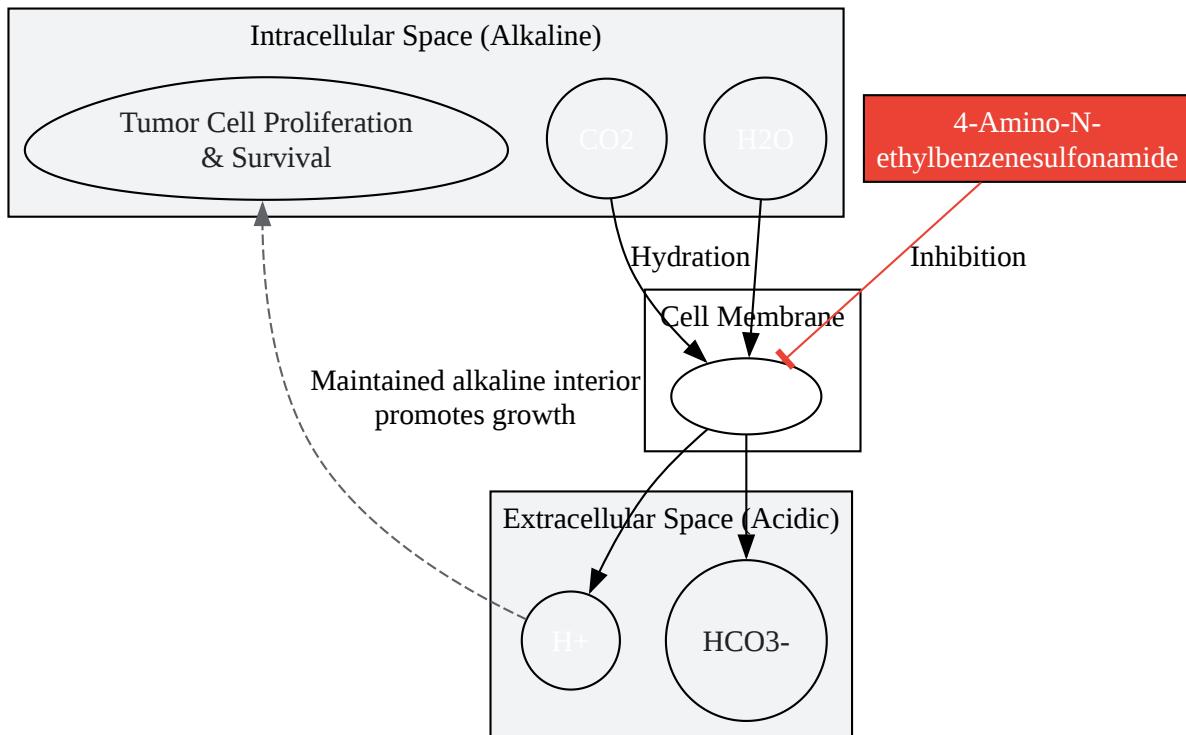
these tumor-associated CAs can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis in cancer cells.

While specific inhibition data for **4-Amino-N-ethylbenzenesulfonamide** is not readily available, Table 2 presents the inhibition constants ( $K_i$ ) for a selection of other sulfonamide derivatives against key human CA isoforms. This data illustrates the potential for this class of compounds to act as potent and, in some cases, selective CA inhibitors.

Compound	hCA I ( $K_i$ , nM)	hCA II ( $K_i$ , nM)	hCA IX ( $K_i$ , nM)	hCA XII ( $K_i$ , nM)
Acetazolamide (Standard)	250	12	25	5.7
Ureido- sulfonamide (SH7s)	-	-	15.9	55.2
4- (Pyrazolyl)benze- nesulfonamide urea	240 - 2185	19 - 83	25 - 882	8.8 - 175

Note: The data presented is for representative sulfonamide compounds to illustrate the potential inhibitory activity of this class. Specific data for **4-Amino-N-ethylbenzenesulfonamide** is not currently available in the cited literature.

The structural features of **4-Amino-N-ethylbenzenesulfonamide**, particularly the unsubstituted sulfonamide group, suggest that it is likely to exhibit inhibitory activity against various CA isoforms. Further research is warranted to determine its specific inhibitory profile and selectivity.



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Caption: Inhibition of CA IX by sulfonamides disrupts pH balance in tumor cells.

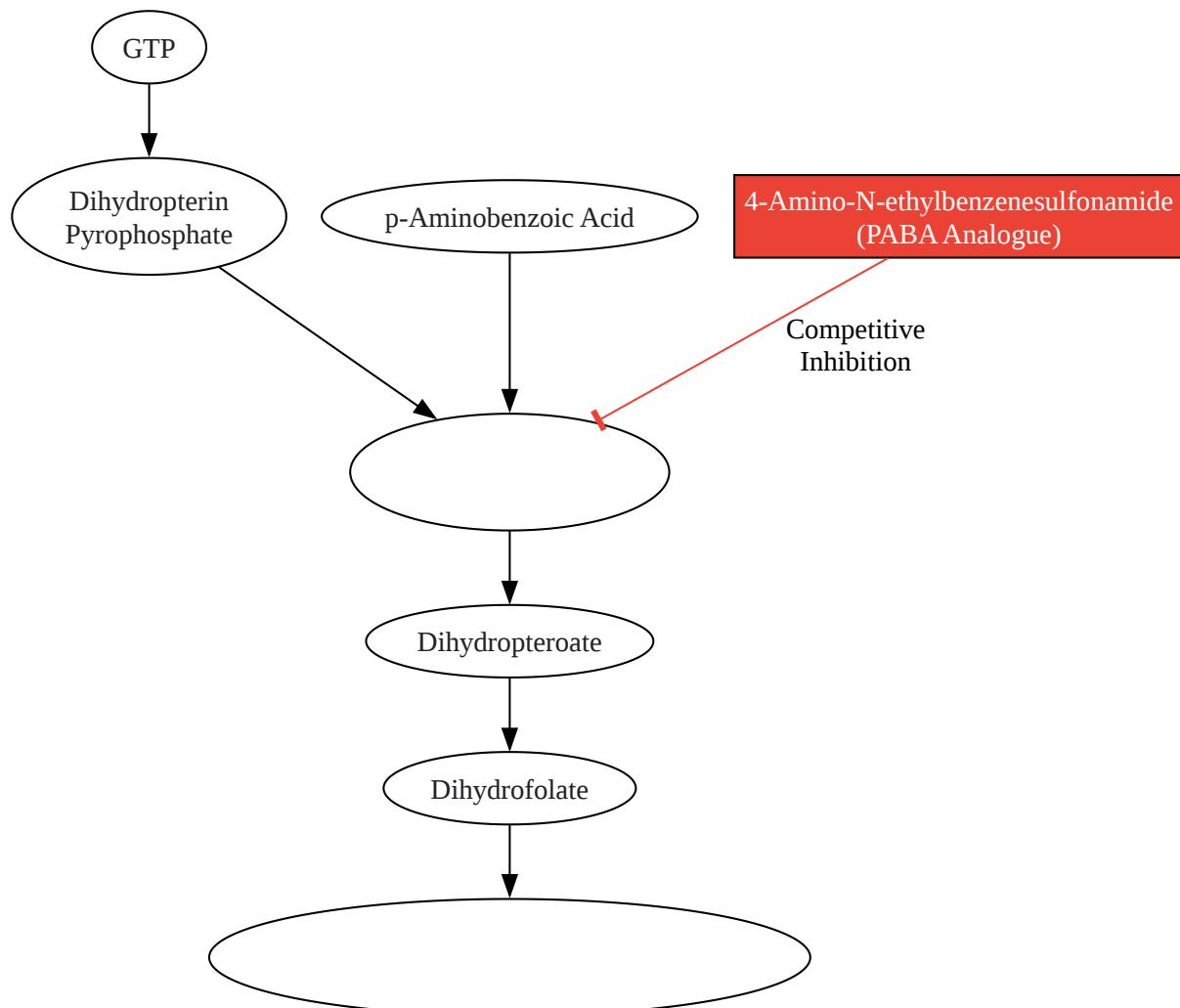
## Antimicrobial Activity: Targeting Folic Acid Synthesis

The sulfonamide class of antibiotics functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication that bacteria must synthesize *de novo*. As humans obtain folic acid from their diet, this pathway represents a selective target for antimicrobial therapy.

While specific Minimum Inhibitory Concentration (MIC) values for **4-Amino-N-ethylbenzenesulfonamide** against various bacterial strains are not readily available, Table 3 provides representative MIC data for sulfamethoxazole, a widely used sulfonamide antibiotic. This data illustrates the expected spectrum of activity for this class of compounds.

Organism	Sulfamethoxazole MIC ( $\mu$ g/mL)
Staphylococcus aureus	2 - >128
Streptococcus pneumoniae	8 - >128
Escherichia coli	8 - >1024
Haemophilus influenzae	0.5 - 32

Note: The data presented is for a representative sulfonamide to illustrate the potential antimicrobial activity. Specific data for **4-Amino-N-ethylbenzenesulfonamide** is not currently available in the cited literature.



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Caption: Sulfonamides act as competitive inhibitors of DHPS in bacteria.

## Experimental Protocols

### Synthesis of 4-Amino-N-ethylbenzenesulfonamide

While a specific, detailed protocol for the synthesis of **4-Amino-N-ethylbenzenesulfonamide** is not readily available, the following general multi-step procedure can be adapted from the synthesis of related sulfonamides.

Step 1: Acetylation of a suitable starting material (e.g., 4-aminophenol).

- React 4-aminophenol with acetic anhydride in an appropriate solvent.
- Isolate the resulting N-(4-hydroxyphenyl)acetamide.

Step 2: Chlorosulfonation.

- React N-(4-hydroxyphenyl)acetamide with chlorosulfonic acid at a controlled temperature.
- Carefully quench the reaction mixture with ice water to precipitate the p-acetamidobenzenesulfonyl chloride.

Step 3: Amination.

- React the p-acetamidobenzenesulfonyl chloride with ethylamine in a suitable solvent such as dichloromethane or chloroform.
- The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct.
- Isolate the resulting **N-acetyl-4-amino-N-ethylbenzenesulfonamide**.

Step 4: Hydrolysis.

- Hydrolyze the acetyl group using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
- Neutralize the reaction mixture to precipitate the final product, **4-Amino-N-ethylbenzenesulfonamide**.
- Purify the product by recrystallization.

## In Vitro Carbonic Anhydrase Inhibition Assay

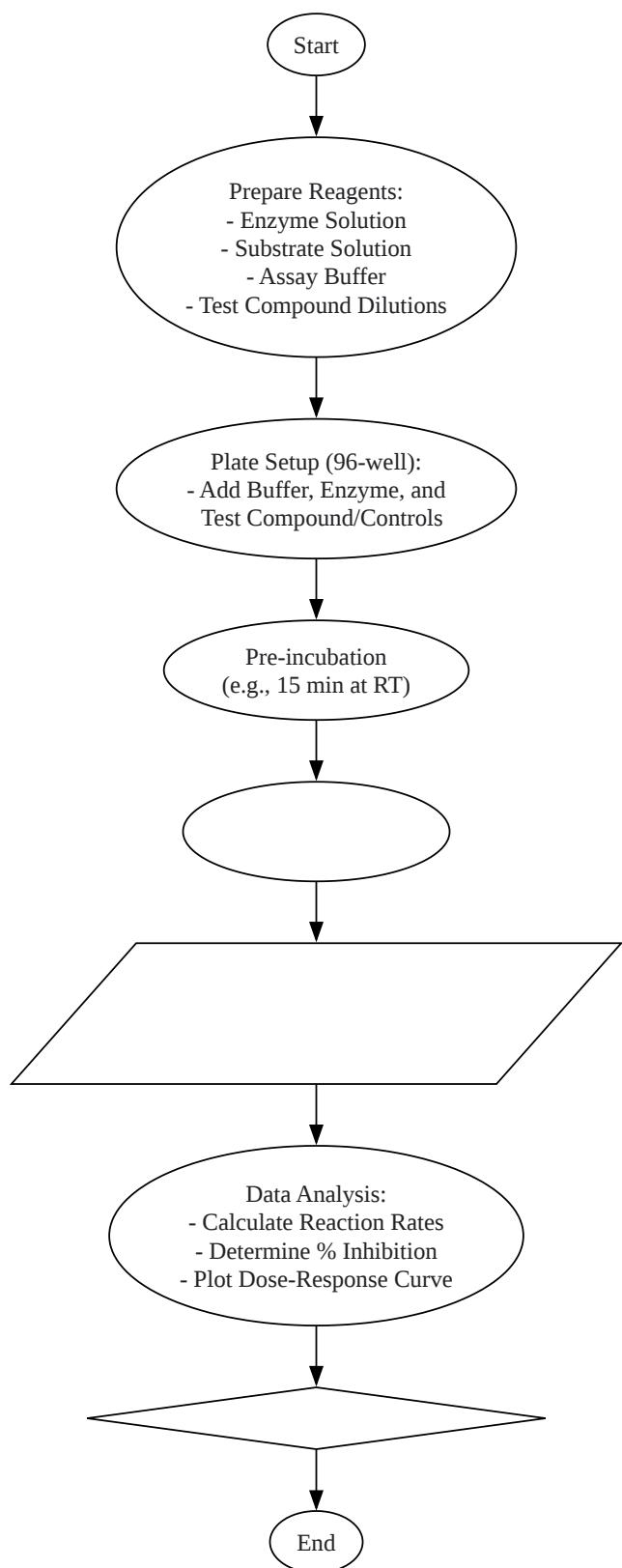
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase.

#### Materials:

- Purified human carbonic anhydrase (e.g., hCA II or a tumor-associated isoform).
- Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).
- Substrate: p-Nitrophenyl acetate (p-NPA).
- Test Compound (**4-Amino-N-ethylbenzenesulfonamide**) dissolved in DMSO.
- 96-well microplate.
- Microplate reader.

#### Procedure:

- Prepare a serial dilution of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer, the test compound dilutions, and the CA enzyme solution. Include controls for no inhibitor (100% activity) and no enzyme (background).
- Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate the reaction by adding the p-NPA substrate to all wells.
- Immediately measure the absorbance at 400 nm kinetically over a period of 10-30 minutes.
- Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the  $IC_{50}$  value.



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Caption: A typical workflow for determining the IC<sub>50</sub> of an enzyme inhibitor.

# Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

## Materials:

- Test Compound (**4-Amino-N-ethylbenzenesulfonamide**) dissolved in a suitable solvent.
- Bacterial culture in logarithmic growth phase.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microplate.
- Spectrophotometer or microplate reader.

## Procedure:

- Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
- Prepare a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL).
- Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can also be determined by measuring the optical density at 600 nm.

## Conclusion and Future Directions

**4-Amino-N-ethylbenzenesulfonamide** presents a compelling scaffold for the development of novel therapeutic agents. Its structural similarity to known carbonic anhydrase inhibitors and sulfonamide antibiotics strongly suggests a dual potential in oncology and infectious disease.

The lack of specific bioactivity data for this compound in the public domain highlights a significant opportunity for further research.

Future studies should focus on:

- Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for **4-Amino-N-ethylbenzenesulfonamide**.
- In Vitro Bioactivity Profiling: Comprehensive screening against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity.
- Antimicrobial Spectrum Determination: Evaluation of its antimicrobial activity against a broad range of clinically relevant bacterial pathogens to establish its MIC values.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity for its identified biological targets.
- In Vivo Efficacy Studies: Preclinical evaluation in relevant animal models of cancer and infectious disease to assess its therapeutic potential.

The exploration of **4-Amino-N-ethylbenzenesulfonamide** and its derivatives could lead to the discovery of novel and effective treatments for a range of diseases, underscoring the enduring importance of the sulfonamide scaffold in medicinal chemistry.

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## References

- 1. 4-Amino-N-ethylbenzenesulfonamide | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Therapeutic Potential of 4-Amino-N-ethylbenzenesulfonamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available

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